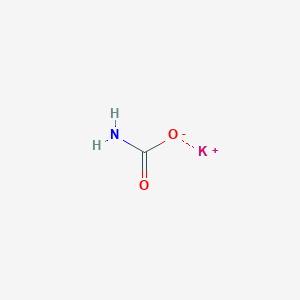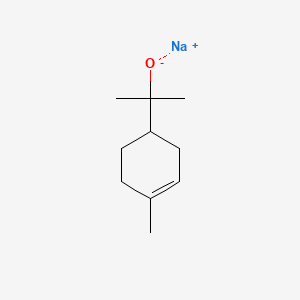
3-Hydroxy-OPC4-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-OPC4-CoA is a polyol.
Scientific Research Applications
Biosynthesis of 3-Hydroxypropionic Acid
3-Hydroxypropionic acid (3-HP) is a crucial platform chemical with diverse applications. It's typically produced through petroleum-based processes, raising sustainability concerns. Studies have demonstrated the production of 3-HP through biosynthetic pathways in organisms like cyanobacteria and yeast. For instance, Synechocystis sp. PCC 6803 has been engineered to produce 3-HP directly from CO2, highlighting the potential for photosynthetic production using sunlight and CO2 (Wang et al., 2016). Similarly, Saccharomyces cerevisiae has been modified for 3-HP production, enhancing yields through increased NADPH supply (Chen et al., 2014).
Biodegradable Plastic Production
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) [P(3HB-co-3HV)] is a biodegradable plastic with broad applications. Research shows the synthesis of P(3HB-co-3HV) from unrelated carbon sources like glucose or glycerol in engineered Escherichia coli, which could significantly reduce production costs (Srirangan et al., 2016).
Improvement in 3-HP Production
Metabolic engineering has been applied to enhance 3-HP production in various microorganisms. For instance, the balancing of enzyme activities in the malonyl-CoA pathway has led to a substantial increase in 3-HP production in Escherichia coli (Liu et al., 2016). This demonstrates the importance of metabolic balance in biosynthetic pathways.
Alternative Bio-Based Production Routes
Developing biosynthetic routes for platform chemicals like 3-hydroxy-γ-butyrolactone, which have applications in materials and medicines, is crucial for replacing petroleum feedstocks. Novel pathways have been designed for the production of various chiral 3-hydroxyacids, demonstrating potential in biotechnological applications (Martin et al., 2013).
properties
Product Name |
3-Hydroxy-OPC4-CoA |
|---|---|
Molecular Formula |
C35H56N7O19P3S |
Molecular Weight |
1003.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-4-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanethioate |
InChI |
InChI=1S/C35H56N7O19P3S/c1-4-5-6-7-22-20(8-9-23(22)44)14-21(43)15-26(46)65-13-12-37-25(45)10-11-38-33(49)30(48)35(2,3)17-58-64(55,56)61-63(53,54)57-16-24-29(60-62(50,51)52)28(47)34(59-24)42-19-41-27-31(36)39-18-40-32(27)42/h5-6,18-22,24,28-30,34,43,47-48H,4,7-17H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)/b6-5-/t20-,21?,22+,24-,28-,29-,30?,34-/m1/s1 |
InChI Key |
YUFHOTSRMDFGNS-VQTPOQBRSA-N |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@H](CCC1=O)CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



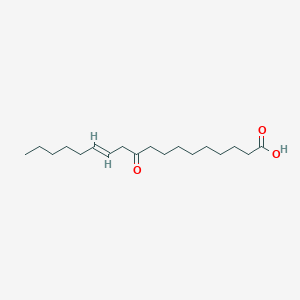
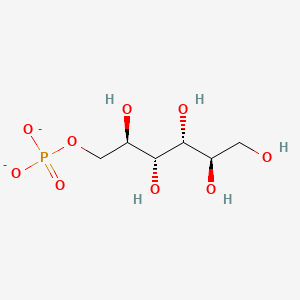


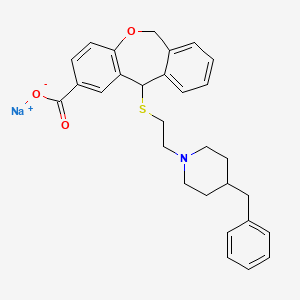
![(E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B1260734.png)
![Dioxabicyclo[3.2.1]octane](/img/structure/B1260736.png)

